Compound Description: This compound, also known as compound 1 in its respective paper, was found to possess antipsychotic-like properties in behavioral tests, but unlike conventional antipsychotics, it did not bind to dopamine receptors in vitro. [] Further investigation revealed that it caused clonic seizures in older rodents. [] Subsequent research focused on exploring related structures, particularly 5-(substituted aminoacetamide) analogues, to identify compounds with similar pharmacological activity but without the seizure-inducing effects. []
2-(Diethylamino)acetamide
Compound Description: This compound, designated as compound 25 in its respective paper, emerged as a lead compound in a series of 5-(substituted aminoacetamide) analogues of (5-amino-1,3-dimethyl-1H-pyrazol-4-yl)(2-fluorophenyl)methanone, investigated for their potential antipsychotic properties. [] Like known antipsychotics, it reduced spontaneous locomotion in mice at doses that did not cause ataxia and inhibited conditioned avoidance responding selectively in rats and monkeys. [] Notably, unlike conventional antipsychotics, it did not induce dystonic movements in haloperidol-sensitized cebus monkeys, a primate model for antipsychotic-induced extrapyramidal side effects. [] Biochemical studies suggested a nondopaminergic mechanism of action, as it did not bind to dopamine receptors in vitro, alter striatal dopamine metabolism in vivo, or elevate serum prolactin levels, in contrast to known antipsychotics. []
Compound Description: This compound, designated as compound 38 in its study, was another promising 5-(substituted aminoacetamide) analogue of (5-amino-1,3-dimethyl-1H-pyrazol-4-yl)(2-fluorophenyl)methanone. [] It exhibited an antipsychotic-like profile in behavioral tests, reducing spontaneous locomotion in mice without causing ataxia and selectively inhibiting conditioned avoidance responding in rats and monkeys. [] Additionally, it did not elicit dystonic movements in haloperidol-sensitized cebus monkeys, a primate model for extrapyramidal side effects associated with antipsychotics. [] Like 2-(diethylamino)acetamide, it demonstrated a nondopaminergic mechanism of action, lacking binding to dopamine receptors, affecting striatal dopamine metabolism, or raising serum prolactin levels. []
(2R)-2-Methylpyrrolidin-1-yl derivative 18
Compound Description: This pyrrolo[2,3-d]pyrimidine derivative, identified as compound 18 in its research, emerged as a potent leucine-rich repeat kinase 2 (LRRK2) inhibitor with a G2019S cKi of 0.7 nM and a ligand efficiency (LE) of 0.66. [] Its increased potency aligns with an X-ray crystal structure of the compound bound to a 10-point mutant of checkpoint kinase 1 (CHK1), a surrogate for the LRRK2 kinase domain. [] The structure reveals that the 2-methyl substituent is positioned close to Ala147 (corresponding to Ala2016 in LRRK2), suggesting a favorable interaction contributing to the compound's enhanced potency. []
Compound Description: This compound, referred to as compound 32 in its study, is a derivative of the (2R)-2-methylpyrrolidin-1-yl derivative 18, a potent LRRK2 inhibitor. [] It was synthesized by further structure-guided elaboration of compound 18, aiming to improve its potency and other pharmacological properties. []
Diastereomeric oxolan-3-yl derivatives 44 and 45
Compound Description: These compounds, designated as compounds 44 and 45 in their respective study, were developed through optimization of the 2-[(1,3-dimethyl-1H-pyrazol-4-yl)amino] derivative 32, a potent LRRK2 inhibitor. [] They displayed a favorable in vitro pharmacokinetic (PK) profile, but showed species differences in in vivo PK and a tendency for P-glycoprotein (P-gp) and/or breast cancer resistance protein (BCRP)-mediated efflux in a mouse model. [] Despite these limitations, they demonstrated high potency and excellent selectivity for LRRK2, making them valuable as chemical probes for studying LRRK2 inhibition. []
Q1: How Can I Obtain a Quote for a Product I'm Interested In?
To receive a quotation, send us an inquiry about the desired product.
The quote will cover pack size options, pricing, and availability details.
If applicable, estimated lead times for custom synthesis or sourcing will be provided.
Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
New customers generally require full prepayment.
NET 30 payment terms can be arranged for customers with established credit.
Contact our customer service to set up a credit account for NET 30 terms.
We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
Preferred methods include bank transfers (ACH/wire) and credit cards.
Request a proforma invoice for bank transfer details.
For credit card payments, ask sales representatives for a secure payment link.
Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
Orders are confirmed upon receiving official order requests.
Provide full prepayment or submit purchase orders for credit account customers.
Send purchase orders to sales@EVITACHEM.com.
A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
You can use your FedEx account; specify this on the purchase order or inform customer service.
Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
Reach out to our customer service representatives at sales@EVITACHEM.com.
For ongoing order updates or questions, continue using the same email.
Remember, we're here to help! Feel free to contact us for any queries or further assistance.
Quick Inquiry
Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.